MenA-IN-2 is a synthetic compound primarily studied for its potential as an inhibitor of the enzyme MenA, which is crucial in the biosynthesis of menaquinone (Vitamin K2). This compound has garnered attention in medicinal chemistry due to its implications in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
MenA-IN-2 was developed through a collaborative effort in pharmaceutical research, focusing on novel inhibitors targeting bacterial enzymes involved in essential metabolic pathways. The compound is part of a broader class of MenA inhibitors that have been synthesized to explore their efficacy and safety profiles.
MenA-IN-2 can be classified as a small molecule inhibitor. It falls under the category of antimicrobial agents and is specifically designed to interfere with bacterial metabolism by inhibiting the MenA enzyme, which plays a pivotal role in the synthesis of menaquinone.
The synthesis of MenA-IN-2 typically involves multi-step organic synthesis techniques, including:
The synthetic pathway may include specific reagents and conditions that are optimized for yield and selectivity. For instance, reactions might be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of MenA-IN-2 at each stage of synthesis.
MenA-IN-2's molecular structure features a core that interacts specifically with the active site of the MenA enzyme. The structural formula includes various functional groups that enhance binding affinity and specificity.
MenA-IN-2 is primarily studied for its inhibitory action against MenA through competitive inhibition. The mechanism involves binding to the active site of the enzyme, preventing substrate access.
In vitro assays are conducted to evaluate the potency of MenA-IN-2 against various bacterial strains. Kinetic studies often reveal parameters such as IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
The mechanism by which MenA-IN-2 exerts its effects involves:
Kinetic analysis typically shows a significant reduction in enzyme activity upon treatment with MenA-IN-2, with studies indicating potential synergy when combined with other antibiotics.
MenA-IN-2 has several scientific applications:
Menaquinone (vitamin K2) serves as the exclusive lipoquinone electron carrier in the respiratory chain of Mycobacterium tuberculosis, distinguishing it from mammalian electron transport systems that utilize ubiquinone. This biochemical divergence establishes menaquinone biosynthesis as a pathogen-specific pathway with high therapeutic potential [3] [4]. Genetic and biochemical studies confirm that menaquinone is indispensable for both oxidative phosphorylation and maintenance of cellular redox balance in Mycobacterium tuberculosis. Deletion of menA (encoding 1,4-dihydroxy-2-naphthoate prenyltransferase) is lethal under standard culture conditions, demonstrating the essentiality of this pathway for bacterial survival [9]. Transcriptomic analyses of Mycobacterium tuberculosis under gradual oxygen depletion (modelling latent infection) reveal sustained expression of genes encoding the F1F0-ATP synthase complex and cytochrome bc1-aa3 terminal oxidase, both of which require menaquinone-mediated electron shuttling [3]. The metabolic bottleneck created by menaquinone's central position in the electron transport chain explains why its inhibition profoundly disrupts energy metabolism.
Table 1: Transcriptional Indices of Electron Transport Chain Components in Non-replicating Persistent *Mycobacterium tuberculosis*
| Gene Function | Gene Symbols | Expression Index |
|---|---|---|
| F1F0 ATP synthase | atpA-atpH | 3.1-14.8 |
| Cytochrome C reductase | qcrA, qcrB, qcrC | >1 |
| aa3 Cytochrome C oxidase | ctaC, ctaD, ctaE | >1 |
| Type I NADH dehydrogenase | nuo operon subunits | Variable (>1 for nuoC,D,F,G,K,M) |
Expression Index >1 indicates higher proportional representation in total mRNA during non-replicating persistence compared to exponential growth [3]
MenA catalyzes the membrane-associated prenylation reaction that attaches a hydrophobic 45-carbon polyprenyl chain (comprising nine isoprene units) to the 1,4-dihydroxy-2-naphthoate (DHNA) ring structure. This conversion transforms soluble DHNA into membrane-bound demethylmenaquinone (DMK), a direct precursor of mature menaquinone (MK-9(H2) in Mycobacterium tuberculosis) [9] [4]. The reaction is mechanistically characterized as an aromatic prenyltransferase activity requiring divalent cations (Mg²⁺ being optimal) and occurring over a broad pH range (optimal at pH 8.5). Kinetic characterization using Mycobacterium tuberculosis H37Rv membrane preparations yields apparent Michaelis constants (Km) of 8.2 μM for DHNA and 4.3 μM for the isoprenyl diphosphate substrate (farnesyl diphosphate in assay systems) [9]. Recent structural studies reveal sophisticated regulation of menaquinone biosynthesis; DHNA acts as an allosteric feedback inhibitor of MenD, the enzyme catalyzing the first committed step upstream of MenA. This suggests coordinated flux control through the pathway [6]. MenA's position at the interface between cytosolic (DHNA synthesis) and membrane-associated (prenylation) processes makes it a critical checkpoint for menaquinone production.
Pharmacological inhibition of MenA provides compelling validation of its druggability. MenA inhibitors belonging to the aminoalkoxydiphenylmethane and ((alkylamino)alkoxyphenyl)(phenyl)methanone structural classes demonstrate potent, target-specific inhibition. Compound MenA-IN-2 (also designated Compound 11) inhibits purified MenA enzyme with a half-maximal inhibitory concentration (IC50) of 22 μM and exhibits whole-cell activity against Mycobacterium tuberculosis with a growth inhibitory concentration (GIC50) of 10 μM [1]. Crucially, growth inhibition of Staphylococcus aureus by related MenA inhibitors can be rescued by exogenous supplementation with menaquinone (MK-4), confirming on-target activity within the pathway [7]. Structural analysis reveals MenA possesses a deep hydrophobic substrate-binding pocket accommodating the extended isoprenoid chain, providing a defined interaction site for small-molecule inhibitors like MenA-IN-2 [9]. Inhibition kinetics studies with structurally distinct inhibitors (e.g., Ro 48-8071) demonstrate competitive inhibition with respect to the isoprenyl diphosphate substrate and non-competitive inhibition with respect to DHNA, confirming direct engagement with the enzyme's active site [9]. Importantly, MenA inhibitors retain activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis clinical isolates, underscoring their potential utility against intractable infections [4] [7].
MenA inhibition exhibits significantly enhanced bactericidal activity against Mycobacterium tuberculosis in non-replicating physiological states compared to actively growing cultures. Under nutrient starvation conditions modelling aspects of dormancy, MenA inhibitor NM-4 (structurally related to MenA-IN-2) sterilizes cultures at concentrations as low as 0.32 μM within 21 days. This represents a 10-fold increase in potency compared to its activity against replicating bacilli under aerobic conditions, where concentrations of approximately 3-4 μM are required for similar bactericidal effects [7]. This heightened vulnerability in non-replicating persistence (NRP) is attributed to the continued essentiality of a functional, albeit downscaled, electron transport chain for maintaining the proton motive force and basal ATP levels required for bacterial survival during dormancy [3] [6]. Transcriptional data from the Wayne hypoxia model confirms sustained expression of menaquinone-dependent respiratory components during NRP (Table 1). Furthermore, MenA inhibitors demonstrate synergistic bactericidal effects when combined with other electron transport chain inhibitors. Notably, combining sub-bactericidal concentrations of MenA inhibitors with bedaquiline (F1F0-ATP synthase inhibitor), clofazimine (NADH dehydrogenase inhibitor and ROS inducer), or QcrB inhibitors (e.g., the imidazopyridine ND-10885) results in rapid culture sterilization, often exceeding the killing efficacy of either agent alone [7]. Significantly, cytochrome bd oxidase knockout strains, which confer resistance to several electron transport chain inhibitors, remain susceptible to MenA inhibitors, indicating that this common resistance mechanism cannot bypass MenA inhibition [7].
Table 2: Bactericidal Activity and Synergy Profile of MenA Inhibitors
| Physiological State | Key Activity of MenA Inhibitors | Significance |
|---|---|---|
| Replicating (Aerobic) | Concentration-dependent killing (e.g., 20 μM NM-4 sterilizes within 7 days); MIC ~4.5-5.5 μM | Validates target essentiality during growth |
| Non-replicating Persisters (Nutrient Starved) | 10-fold enhanced killing (Sterilization at 0.32 μM within 21 days) | Overcomes recalcitrance of dormant bacilli to conventional drugs |
| Combination with Bedaquiline | Synergistic killing; rapid sterilization | Potential for shortened treatment duration; targets complementary ETC nodes |
| Combination with QcrB Inhibitors (e.g., ND-10885) | Near-complete sterilization within 7 days (5-fold enhancement) | Overcomes potential respiratory flexibility; targets sequential ETC steps (quinone pool & cytochrome bc1) |
| Activity against ΔcydC Mutant (Cytochrome bd deficient) | No change in susceptibility (MIC remains ~3.8-5.5 μM) | Resistance mechanism via alternative terminal oxidase upregulation is circumvented |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1